4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine
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Overview
Description
4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids. This particular compound is characterized by the presence of two methyl groups at positions 4 and 5, and an oxetane ring attached via a methoxy group at position 6 of the pyrimidine ring.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine typically involves the nucleophilic substitution reaction of a halogenated pyrimidine derivative with an oxetane-containing nucleophile. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition: The oxetane ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with nucleic acids and proteins, influencing their structure and function .
Comparison with Similar Compounds
- 4,5-Dimethyl-2-[(oxetan-2-yl)methoxy]pyrimidine
- 4,5-Dimethyl-6-[(tetrahydrofuran-2-yl)methoxy]pyrimidine
- 4,5-Dimethyl-6-[(oxiran-2-yl)methoxy]pyrimidine
Uniqueness: 4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine is unique due to the presence of the oxetane ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The oxetane ring’s strain and ability to undergo ring-opening reactions make it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
4,5-dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-8(2)11-6-12-10(7)14-5-9-3-4-13-9/h6,9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYFDJAJBIJRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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